Product packaging for Biotin Phosphoramidite, configured for ABI(Cat. No.:)

Biotin Phosphoramidite, configured for ABI

Cat. No.: B8114026
M. Wt: 878.1 g/mol
InChI Key: WSDQYLGSIUJJRU-ZMKGMYJVSA-N
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Description

Historical Trajectory of Biotinylation in Molecular Biology Research

The journey of biotin (B1667282) from a simple vitamin to a cornerstone of molecular biology research is a fascinating narrative of scientific discovery. Initially identified in 1927, it took four decades of research to fully establish biotin as a vitamin (Vitamin B7). qualitysystems.com.tw A pivotal moment in its application in biotechnology came with the discovery of the extraordinarily strong and specific non-covalent interaction between biotin and the protein avidin (B1170675), found in egg whites, and later, streptavidin, isolated from the bacterium Streptomyces avidinii. upenn.edugenelink.com This bond, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M), is one of the strongest known biological interactions. upenn.edu

This robust interaction was first harnessed in the 1970s for various biotechnological applications. Researchers realized that by attaching a biotin molecule to a probe, such as an antibody or nucleic acid, they could then use avidin or streptavidin, often conjugated to a reporter molecule like an enzyme or a fluorescent dye, for highly sensitive detection and purification. nih.gov The first enzyme-linked immunosorbent assay (ELISA) employing the avidin-biotin system was developed in 1979, paving the way for its widespread use in diagnostics. This principle was soon extended to nucleic acids, where biotin-labeled probes offered a safe and stable alternative to radioactive labels for hybridization techniques like Southern and Northern blotting. microbiologyresearch.org The small size of the biotin molecule (244.31 g/mol ) meant it could be attached to biomolecules without significantly altering their natural function, a critical factor in its broad adoption. nih.govglenresearch.com

Evolution of Phosphoramidite (B1245037) Chemistry for Oligonucleotide Synthesis

The ability to chemically synthesize oligonucleotides with a defined sequence has been fundamental to the advancement of molecular biology. Early methods developed in the 1950s and 60s, such as the phosphodiester and phosphotriester approaches, were laborious, slow, and inefficient. umich.edu A significant breakthrough occurred with the introduction of solid-phase synthesis by Bruce Merrifield in the 1960s, a discovery for which he was awarded the Nobel Prize in Chemistry in 1984. umich.edu This technique, where the growing oligonucleotide chain is attached to an insoluble support, allowed for the easy removal of excess reagents and by-products, dramatically improving efficiency. nih.gov

The most crucial development for modern DNA synthesis came in the early 1980s from the laboratory of Marvin H. Caruthers. biosearchtech.comglenresearch.com He introduced phosphoramidite chemistry, which utilized highly reactive, protected nucleoside phosphoramidite monomers as the building blocks for oligonucleotide synthesis. nih.govnih.govnih.gov These phosphoramidites, when activated, rapidly and efficiently couple to the free 5'-hydroxyl group of the growing chain attached to the solid support. The resulting phosphite (B83602) triester linkage is then oxidized to a more stable phosphate (B84403) triester. This four-step cycle of deprotection, coupling, capping (to block unreacted chains), and oxidation is repeated until the desired sequence is assembled. umich.edu

The combination of the robust and high-yield phosphoramidite chemistry with solid-phase techniques enabled the development of the first automated DNA synthesizers. upenn.edubiosearchtech.comnih.gov This automation revolutionized molecular biology, making custom-synthesized oligonucleotides readily accessible to researchers worldwide and underpinning technologies from PCR to gene synthesis. biosearchtech.comnih.gov The chemistry has been so successful that it remains the gold standard for chemical DNA synthesis to this day. qualitysystems.com.twnih.gov

Rationale for Biotin Conjugation in Oligonucleotide Design for Research Applications

The deliberate incorporation of a biotin molecule into a synthetic oligonucleotide creates a powerful tool for a multitude of research applications. The primary rationale lies in leveraging the high-affinity and specific binding between biotin and streptavidin. idtdna.com This interaction allows biotinylated oligonucleotides to serve as versatile affinity tags for capture, purification, and detection. genelink.comgenelink.combiosyn.com

Key Research Applications of Biotinylated Oligonucleotides:

ApplicationDescriptionResearch Findings
Hybridization Probes Biotin-labeled oligonucleotides are used to detect specific DNA or RNA sequences in techniques like Southern blotting, Northern blotting, and in situ hybridization (ISH). microbiologyresearch.org The biotin tag allows for non-radioactive detection using streptavidin conjugated to an enzyme (e.g., HRP, AP) or a fluorophore, offering a safer and more stable alternative. Studies have shown that the sensitivity of detection can be influenced by the position of the biotin label and that multiple biotin labels can amplify the signal. nih.govnih.govnih.gov
Affinity Purification Biotinylated oligonucleotides are widely used to isolate and purify DNA- or RNA-binding proteins from complex cellular extracts. upenn.edunih.gov The oligo, containing a specific binding sequence, is immobilized on a streptavidin-coated solid support (e.g., magnetic beads, agarose (B213101) resin). upenn.edugenelink.comgenelink.com When a cell lysate is passed over the support, the target protein binds to the oligo and is captured, allowing for its specific purification. nih.govThis method is highly effective due to the strength of the biotin-streptavidin bond, which withstands stringent washing conditions, leading to high-purity protein preparations. upenn.edugenelink.com Reversible biotinylation reagents have also been developed to allow for the gentle elution of captured molecules. umich.edubiosyn.com
PCR and Sequencing Incorporating a biotin label at the 5'-end of a PCR primer enables the simple and efficient purification of the resulting PCR product. nih.govnih.govthermofisher.com The biotinylated amplicon can be captured on streptavidin-coated magnetic beads, which separates it from primers, dNTPs, and the complementary strand (after denaturation), yielding a single-stranded template ideal for sequencing or other downstream applications. nih.govnih.govThis solid-phase sequencing approach simplifies the work-up of sequencing reactions and improves the quality of the resulting data by removing interfering components. nih.govgoogle.com
Immobilization and Surface-Based Assays Biotinylated oligonucleotides can be easily immobilized on streptavidin-coated surfaces, such as microarrays, biosensors, or microtiter plates. genelink.combiosyn.com This is fundamental for a wide range of assays that study nucleic acid interactions, including DNA-protein and DNA-DNA binding events.The use of spacer arms between the biotin and the oligonucleotide has been shown to reduce steric hindrance and improve the accessibility of the biotin for binding to streptavidin, which is particularly important in surface-based applications. genelink.combiosyn.com

Integration of Biotin Phosphoramidite in Automated Oligonucleotide Synthesis Platforms (e.g., ABI Synthesizers)

The routine production of biotinylated oligonucleotides is made possible by the seamless integration of specialized biotin phosphoramidite reagents into the standard automated synthesis cycle of instruments like the Applied Biosystems (ABI) DNA synthesizers. thermofisher.comlookchem.com These reagents are specifically designed to be compatible with the established phosphoramidite chemistry. qualitysystems.com.twthermofisher.com

A typical biotin phosphoramidite configured for ABI synthesizers possesses several key features:

Phosphoramidite Moiety: This reactive group enables the reagent to be coupled to the growing oligonucleotide chain using the same chemistry as standard A, C, G, and T phosphoramidites. nih.gov

Biotin Moiety: The biotin molecule itself, which will become the functional tag on the final oligonucleotide. To prevent unwanted side reactions during synthesis, the reactive urea (B33335) nitrogen of the biotin ring is often protected with a temporary group, such as a t-butylbenzoyl group. glenresearch.com This protecting group is easily removed during the final deprotection step. glenresearch.com

Spacer Arm: A linker of varying length and composition separates the biotin from the phosphoramidite. biosearchtech.comglenresearch.com These spacers, such as the C6 carbon chain or the more hydrophilic triethylene glycol (TEG) linker, are crucial for minimizing steric hindrance, allowing the attached biotin to be more accessible for binding to the bulky streptavidin protein. genelink.combiosearchtech.combiosyn.com

Dimethoxytrityl (DMT) Group: Many biotin phosphoramidites include a DMT protecting group. glenresearch.comglenresearch.com This allows the coupling efficiency of the biotin addition to be monitored spectrophotometrically via trityl cation release, just as with standard nucleoside phosphoramidites. It also provides a handle for purification using reverse-phase cartridges or HPLC. qualitysystems.com.twglenresearch.comaatbio.com

During automated synthesis on an ABI platform, the biotin phosphoramidite is placed in one of the specialty reagent positions. thermofisher.com When a biotin modification is desired (typically at the 5'-end), the synthesizer's control system delivers the biotin phosphoramidite and activator to the synthesis column at the appropriate cycle. nih.govnih.gov The coupling reaction proceeds as it would for a standard nucleotide. qualitysystems.com.tw For internal labeling, a modified nucleoside phosphoramidite, such as Biotin-dT, can be used to replace a standard thymidine (B127349) residue within the sequence. glenresearch.comaatbio.comglenresearch.com

Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected, typically using aqueous ammonia. umich.edu It is important to note that during the standard oxidation step of the synthesis cycle (using iodine/water), the sulfur atom in the biotin ring can be oxidized to a biotin sulfoxide. lookchem.com While this does not prevent binding to streptavidin, it is a known modification that occurs during automated synthesis. lookchem.com The final biotinylated oligonucleotide is then purified, often by HPLC or cartridge methods, to ensure it is ready for its intended research application. umich.eduglenresearch.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H64N5O8PS B8114026 Biotin Phosphoramidite, configured for ABI

Properties

IUPAC Name

5-[(3aR,6S,6aS)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]-N-[2-[2-[2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethoxy]ethoxy]ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H64N5O8PS/c1-34(2)51(35(3)4)60(58-27-12-25-47)59-32-31-57-30-29-56-28-26-48-43(52)16-11-10-15-42-44-41(33-61-42)50(45(53)49-44)46(36-13-8-7-9-14-36,37-17-21-39(54-5)22-18-37)38-19-23-40(55-6)24-20-38/h7-9,13-14,17-24,34-35,41-42,44H,10-12,15-16,26-33H2,1-6H3,(H,48,52)(H,49,53)/t41-,42-,44-,60?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDQYLGSIUJJRU-ZMKGMYJVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCNC(=O)CCCCC1C2C(CS1)N(C(=O)N2)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)N(C(=O)N2)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H64N5O8PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

878.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Architecture and Synthetic Considerations of Biotin Phosphoramidite

Structural Diversity of Biotin (B1667282) Phosphoramidite (B1245037) Derivatives

The versatility of biotin phosphoramidites stems from the modularity of their chemical design. Variations in the scaffold, spacer, and protecting groups allow for the fine-tuning of properties such as solubility, steric hindrance, and stability, thereby optimizing the performance of the resulting biotinylated oligonucleotides in diverse applications.

To avoid interference with the regular base-pairing of the oligonucleotide, biotin is typically introduced via a non-nucleosidic scaffold. These scaffolds provide a stable backbone for the attachment of the biotin moiety and the phosphoramidite group, allowing for its incorporation at the 5'-terminus, 3'-terminus, or even internally within the oligonucleotide sequence. Common non-nucleosidic scaffolds include those derived from 1,2-diols and 1,3-diols.

Products based on a 1,2-diol backbone were among the first to be developed for biotin labeling. glenresearch.com However, this scaffold can be susceptible to a dephosphorylation side reaction, where the 1,2-diol forms a stable five-membered cyclic phosphate (B84403) intermediate, leading to some loss of the label. glenresearch.com This issue can be mitigated by modifying the deprotection steps, such as by removing the cyanoethyl protecting group with DBU or diethylamine before cleavage from the solid support. glenresearch.com

To overcome the potential instability of the 1,2-diol backbone, scaffolds based on 1,3-diols, such as the serinol backbone, have been developed. glenresearch.com The 1,3-diol arrangement is less prone to cyclization-mediated cleavage because it would require the formation of a less-favored six-membered cyclic phosphate intermediate. glenresearch.com Other non-nucleosidic scaffolds include those based on a glyceryl backbone, where the biotin is attached to the 2-O-position via a spacer arm, and hydroxyprolinol-based cores. nih.govaxispharm.comalfa-chemclinix.comlumiprobe.com These designs offer robust and efficient means of incorporating biotin into synthetic oligonucleotides. axispharm.comalfa-chemclinix.comlumiprobe.com A photocleavable (PC) non-nucleosidic linker has also been developed, allowing for the release of the purified, 5'-phosphorylated oligonucleotide after affinity capture. nih.govglenresearch.com

The spacer arm is a critical component of biotin phosphoramidite, physically separating the biotin molecule from the oligonucleotide backbone. This separation is crucial for minimizing steric hindrance and ensuring that the biotin is accessible for binding to avidin (B1170675) or streptavidin. genelink.com The length, polarity, and flexibility of the spacer arm can significantly influence the binding affinity and kinetics of the biotin-streptavidin interaction.

A variety of spacer arm architectures have been developed to meet the demands of different applications. These include:

Triethylene Glycol (TEG) Spacers: These spacers, often comprising a 15-atom chain, offer a balance of flexibility and hydrophilicity. genelink.comglenresearch.comglenresearch.com The mixed polarity of the TEG spacer enhances solubility and helps to extend the biotin moiety away from the oligonucleotide. glenresearch.comglenresearch.com

Aminohexanol Spacers: These provide a longer, more hydrophobic spacer, which can be advantageous in certain applications.

Hydroxyprolinol and Glyceryl Backbones: These scaffolds can also serve as part of the spacer arm system, providing a rigid and defined orientation for the biotin molecule. nih.govaxispharm.comalfa-chemclinix.comlumiprobe.com

The choice of spacer arm can be critical. For instance, in applications involving the purification of DNA binding proteins, a long spacer arm facilitates the interaction between the biotinylated oligonucleotide and the streptavidin-coated matrix. genelink.com Similarly, for diagnostic probes, the length and nature of the spacer can impact the efficiency of signal detection. glenresearch.com Some designs even allow for the incorporation of multiple biotin units, which can amplify the signal in detection assays. nih.gov

Spacer Arm TypeKey FeaturesCommon Applications
Triethylene Glycol (TEG)15-atom mixed polarity spacer, flexible, hydrophilic. genelink.comglenresearch.comglenresearch.comGeneral purpose probes, PCR primers. glenresearch.comglenresearch.com
AminohexanolLonger, more hydrophobic spacer.Affinity purification, surface immobilization.
Hydroxyprolinol-basedProvides a rigid and defined scaffold. axispharm.comalfa-chemclinix.comlumiprobe.comProbes requiring specific orientation.
Glyceryl-based3-carbon backbone, allows for multiple biotin attachments. nih.govSignal amplification in diagnostic assays. nih.gov

Protecting groups are essential for preventing unwanted side reactions during oligonucleotide synthesis. twistbioscience.com In the context of biotin phosphoramidite, key protecting groups are employed for the 5'-hydroxyl group of the scaffold and, in some cases, the biotin molecule itself.

Dimethoxytrityl (DMT) Group: The 5'-hydroxyl group of the non-nucleosidic scaffold is almost universally protected with an acid-labile dimethoxytrityl (DMT) group. twistbioscience.comjournalirjpac.comwikipedia.org This group is stable throughout the synthesis cycle but can be easily removed with a weak acid, typically dichloroacetic or trichloroacetic acid, to allow for the coupling of the next phosphoramidite. eurofinsgenomics.comumich.eduresearchgate.net The release of the DMT cation also provides a convenient method for monitoring the efficiency of each coupling step. umich.edu Furthermore, the DMT group can be left on the final oligonucleotide to serve as a hydrophobic handle for purification by reverse-phase HPLC or cartridge methods. glenresearch.comglenresearch.com

t-Butylbenzoyl Group: The biotin molecule contains a ureido ring that can potentially react with activated phosphoramidites, especially when using highly nucleophilic activators like 4,5-dicyanoimidazole (DCI). glenresearch.comglenresearch.com To prevent this branching, a t-butylbenzoyl protecting group can be attached to the biotin ring. glenresearch.comglenresearch.combiosearchtech.com This bulky, lipophilic group shields the reactive site on the biotin and is stable during synthesis. oup.comnih.gov It is conveniently removed during the final deprotection step with ammonium hydroxide. glenresearch.comglenresearch.combiosearchtech.com

Cyanoethyl Group: The phosphorus atom of the phosphoramidite is protected by a base-labile 2-cyanoethyl group. twistbioscience.comjournalirjpac.comwikipedia.org This group is stable to the acidic conditions of DMT removal but is readily cleaved by β-elimination during the final basic deprotection step. atdbio.com

Protecting GroupProtected MoietyCleavage ConditionFunction
Dimethoxytrityl (DMT)5'-HydroxylWeak Acid (e.g., DCA) eurofinsgenomics.comumich.eduresearchgate.netProtects 5'-OH during synthesis; allows for monitoring of coupling efficiency; purification handle. glenresearch.comglenresearch.comumich.edu
t-ButylbenzoylBiotin Ureido RingBase (e.g., Ammonium Hydroxide) glenresearch.comglenresearch.combiosearchtech.comPrevents branching reactions at the biotin moiety. glenresearch.comglenresearch.com
2-CyanoethylPhosphite (B83602) GroupBase (β-elimination) atdbio.comProtects the trivalent phosphorus during synthesis. twistbioscience.comjournalirjpac.comwikipedia.org

Phosphoramidite Coupling Mechanism in Oligonucleotide Elongation

The addition of a biotin phosphoramidite to a growing oligonucleotide chain follows the same fundamental mechanism as the coupling of standard nucleoside phosphoramidites. This process is a four-step cycle: deblocking, coupling, capping, and oxidation. eurofinsgenomics.comidtdna.com

The phosphoramidite coupling reaction is a nucleophilic substitution at the trivalent phosphorus atom. The reaction is remarkably efficient, with coupling efficiencies typically exceeding 99%. eurofinsgenomics.com The rate-determining step is the nucleophilic displacement of the diisopropylamino group from the protonated phosphoramidite by the activator. glenresearch.com The resulting activated intermediate then reacts rapidly with the free 5'-hydroxyl group of the growing oligonucleotide chain. glenresearch.com

Factors influencing coupling efficiency include the purity of the phosphoramidite and reagents, the reaction time, and the steric bulk of the phosphoramidite. Biotin phosphoramidites, being non-nucleosidic and often possessing long spacer arms, are generally less sterically hindered than some modified or RNA phosphoramidites, and thus typically exhibit high coupling efficiencies. A coupling time of 12-15 minutes is often recommended for biotin phosphoramidites to ensure high yields. glenresearch.com

Average Coupling Efficiency% Full-Length Product (20-mer)% Full-Length Product (50-mer)
99.5%90.5%77.9%
99.0%81.8%60.5%
98.5%73.9%47.0%

Chemical activators are weak acids that play a dual role in the coupling reaction. glenresearch.comgoogle.com They first protonate the nitrogen atom of the diisopropylamino group on the phosphoramidite, converting it into a good leaving group. atdbio.comglenresearch.com The conjugate base of the activator then acts as a nucleophilic catalyst, displacing the protonated diisopropylamine to form a highly reactive intermediate. glenresearch.comglenresearch.com This intermediate is then rapidly attacked by the 5'-hydroxyl of the growing oligonucleotide chain. umich.edu

The choice of activator can influence the kinetics and efficiency of the coupling reaction. Common activators include:

1H-Tetrazole: For a long time, tetrazole was the standard activator for oligonucleotide synthesis. glenresearch.com It provides a good balance of acidity and nucleophilicity for most applications. glenresearch.com However, its limited solubility in acetonitrile can be a drawback, particularly in high-throughput synthesis. glenresearch.com

5-(Ethylthio)-1H-tetrazole (ETT) and 5-(Benzylthio)-1H-tetrazole (BTT): These are more acidic than tetrazole and can accelerate the coupling reaction, making them useful for sterically hindered phosphoramidites. researchgate.netglenresearch.com However, their increased acidity can also lead to premature removal of the DMT protecting group, potentially causing side reactions. researchgate.netglenresearch.com

4,5-Dicyanoimidazole (DCI): DCI is less acidic than tetrazole but is a more potent nucleophile. glenresearch.comoup.com It offers faster coupling kinetics and is highly soluble in acetonitrile, making it an excellent alternative to tetrazole. oup.com Its lower acidity also reduces the risk of DMT removal from the incoming phosphoramidite. glenresearch.com

The selection of an appropriate activator is crucial for optimizing the synthesis of biotinylated oligonucleotides, ensuring both high yield and purity of the final product.

Capping Strategies to Mitigate Truncated Sequence Formation

In automated solid-phase oligonucleotide synthesis, including those configured for ABI platforms, the coupling efficiency of phosphoramidites at each cycle is not 100%. idtdna.comatdbio.com Typically, coupling efficiencies are very high, often around 99%, but a small fraction of the growing oligonucleotide chains (0.1 to 1%) will have unreacted 5'-hydroxyl (-OH) groups. idtdna.comwikipedia.org If these reactive sites are not blocked, they can participate in the subsequent coupling cycle, leading to the synthesis of oligonucleotides with internal deletions, commonly referred to as "(n-1)" or truncated sequences. wikipedia.orgbiosearchtech.com

To prevent the formation of these undesirable side-products, a "capping" step is universally employed after each coupling step. idtdna.combiosearchtech.com The primary function of capping is to permanently and irreversibly block any unreacted 5'-OH groups, rendering them inert for the remainder of the synthesis. atdbio.comwikipedia.org This ensures that only the full-length oligonucleotides are extended in subsequent cycles.

The capping process is critical when synthesizing biotinylated oligonucleotides. The final step in creating a 5'-biotinylated oligo involves coupling a biotin phosphoramidite to the free 5'-OH of the full-length sequence. Capped, truncated sequences lack this free 5'-OH group and therefore will not react with the biotin phosphoramidite. oup.com This selectivity is crucial for ensuring that the biotin label is attached predominantly to the desired full-length product, which simplifies subsequent purification and application. oup.com

The standard capping procedure involves treating the solid support-bound oligonucleotides with a two-part capping mixture.

Table 1: Standard Capping Reagents

Reagent Component Chemical Name Function
Capping Mix A Acetic Anhydride Acetylating agent that blocks the 5'-OH group. atdbio.combiosearchtech.com
Capping Mix B N-Methylimidazole (NMI) Catalyst that activates the acetic anhydride. atdbio.combiosearchtech.com

The mechanism involves the rapid acetylation of the free 5'-hydroxyl groups, forming a stable 5'-acetyl ester cap. biosearchtech.com This cap is unreactive in all subsequent synthesis cycles, including detritylation, coupling, and oxidation. biosearchtech.com It is ultimately removed during the final deprotection step with ammonium hydroxide. biosearchtech.com

It has also been noted that capping prior to the oxidation step can reverse unwanted modification of guanosine bases (at the O6 position) that can occur as a side reaction during the phosphoramidite activation step, thus preventing depurination during the final basic deprotection. wikipedia.org

Deprotection Methodologies for Biotinylated Oligonucleotides

Following the completion of automated synthesis, the biotinylated oligonucleotide is covalently attached to the solid support (e.g., Controlled Pore Glass - CPG), and numerous protecting groups remain on the nucleobases and the phosphate backbone. google.comglenresearch.com The process of releasing the oligonucleotide from the support and removing all these protecting groups is known as deprotection. glenresearch.com This final stage is critical and must be performed under conditions that efficiently remove all protecting groups without degrading the oligonucleotide or the biotin moiety.

Deprotection is a multi-step process that can be conceptually divided into three main parts:

Cleavage: Release of the oligonucleotide from the solid support. glenresearch.com

Phosphate Deprotection: Removal of the 2-cyanoethyl groups from the internucleotide phosphotriester linkages. wikipedia.orgglenresearch.com

Base Deprotection: Removal of the protecting groups from the exocyclic amines of the DNA bases (adenine, guanine, and cytosine). atdbio.comglenresearch.com

Often, these steps are performed concurrently using a single reagent solution. google.com The choice of deprotection reagent and conditions depends on the specific protecting groups used for the nucleobases (e.g., standard vs. UltraMild) and the sensitivity of any modifications, including the biotin linker itself. glenresearch.com For biotinylated oligonucleotides synthesized on ABI platforms, standard deprotection often involves ammoniacal solutions.

Standard Deprotection with Ammonium Hydroxide: Concentrated ammonium hydroxide (~28-30% NH₃ in water) is the most common reagent for deprotection. google.com The process typically involves incubating the solid support with the ammonium hydroxide solution at room temperature to cleave the oligonucleotide from the support, followed by heating to remove the base and phosphate protecting groups. google.comrsc.org The benzoyl groups on adenine and cytosine are removed relatively quickly, while the isobutyryl group on guanine is more resistant, often making its removal the rate-determining step. atdbio.com

Accelerated Deprotection with AMA: A mixture of aqueous Ammonium hydroxide and aqueous MethylAmine (AMA) in a 1:1 ratio is a popular alternative that significantly reduces deprotection times. glenresearch.comnih.gov This "UltraFAST" deprotection can be completed in as little as 5-10 minutes at elevated temperatures. glenresearch.com However, this method requires the use of acetyl (Ac) protected dC instead of benzoyl (Bz) protected dC to prevent base modification. glenresearch.com

Mild Deprotection Conditions: For oligonucleotides containing sensitive bases or modifications that are unstable under standard ammoniacal conditions, milder deprotection strategies are required. These methods are also relevant for certain types of biotin phosphoramidites or linkers.

Table 2: Common Deprotection Reagents and Conditions

Reagent Typical Conditions Notes
Concentrated Ammonium Hydroxide (NH₄OH) 1 hour at room temp. (cleavage), then 5-8 hours at 55 °C. google.comrsc.org Standard, widely used method. Effective for most routine oligonucleotides.
AMA (1:1 NH₄OH / 40% Methylamine) 5 minutes at room temp. (cleavage), then 10 minutes at 65 °C. glenresearch.comnih.gov Significantly faster than NH₄OH alone. Requires Ac-dC.
Potassium Carbonate (K₂CO₃) in Methanol 24 hours at room temperature. nih.govmdpi.com A mild deprotection method suitable for base-labile oligonucleotides. mdpi.com

It is important to note that some biotin phosphoramidites are designed with protecting groups on the biotin molecule itself, such as a t-butylbenzoyl group, to prevent side reactions during synthesis. glenresearch.com These groups are labile and are designed to be easily removed during the standard final deprotection step with ammonium hydroxide. glenresearch.com Additionally, specialized biotin phosphoramidites may incorporate cleavable linkers (e.g., fluoride-cleavable or photocleavable) that require specific, non-standard conditions to release the biotin tag after purification, but the initial oligonucleotide deprotection generally follows standard protocols under which the linker must be stable. oup.comnih.gov

Advanced Methodologies for Biotin Phosphoramidite Integration and Functionalization

Site-Specific Biotinylation Strategies for Oligonucleotides

The ability to introduce biotin (B1667282) at specific locations within an oligonucleotide sequence is crucial for preserving its biological activity and optimizing its function in various assays. Phosphoramidite (B1245037) chemistry offers a versatile platform for achieving such site-specific modifications during automated solid-phase synthesis.

The most common strategy for biotinylating an oligonucleotide is at its 5'-terminus. This is typically achieved in the final coupling step of solid-phase synthesis using a biotin phosphoramidite reagent. genelink.comgenelink.combiosyn.com This reagent is designed to be compatible with standard automated DNA/RNA synthesizers. oup.comsigmaaldrich.com The biotin moiety is attached to the phosphoramidite through a spacer arm, which serves to minimize steric hindrance between the biotin and the oligonucleotide, thereby ensuring efficient binding to streptavidin. genelink.comgenelink.com

Different types of spacer arms are available, with the C6 spacer being a standard option for most applications. idtdna.combiosyn.com For situations where increased distance between the biotin and the oligonucleotide is required to overcome steric hindrance, for instance, when attaching to magnetic beads or in the presence of complex secondary structures, a longer tetra-ethyleneglycol (TEG) spacer with 15 atoms can be utilized. idtdna.combiosyn.com

The general workflow for 5'-terminal biotinylation involves the standard cycles of oligonucleotide synthesis, and in the final step, the biotin phosphoramidite is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. nih.govumich.edu Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected, yielding the 5'-biotinylated product. oup.com The presence of the dimethoxytrityl (DMT) group on some biotin phosphoramidites can be advantageous for purification using reverse-phase high-performance liquid chromatography (RP-HPLC). glenresearch.com

Feature Description Common Reagents/Spacers Key Advantages
Method Coupling of a biotin phosphoramidite to the 5'-terminus during the final step of solid-phase synthesis. genelink.comgenelink.combiosyn.comBiotin PhosphoramiditeStraightforward integration into standard synthesis protocols. oup.com
Spacers Linkers that separate the biotin from the oligonucleotide to reduce steric hindrance. genelink.comgenelink.comC6 spacer, Tetra-ethyleneglycol (TEG) spacer. idtdna.combiosyn.comImproved accessibility for streptavidin binding. genelink.comgenelink.com
Purification Can be purified using standard techniques like RP-HPLC. umich.eduDMT-on biotin phosphoramidite. glenresearch.comFacilitates isolation of the full-length biotinylated product. glenresearch.com

Biotinylation at the 3'-terminus of an oligonucleotide is often desired to block extension by DNA polymerases or to prevent degradation by 3'-exonucleases. This is typically achieved by initiating the solid-phase synthesis from a solid support, such as controlled pore glass (CPG), that is pre-derivatized with a biotin molecule. nucleosyn.com

The synthesis proceeds by coupling the first nucleoside phosphoramidite to the biotinylated solid support. Subsequent synthesis cycles extend the oligonucleotide chain from this point, resulting in a final product with a biotin moiety at the 3'-end. Similar to 5'-biotinylation, different spacer arms like C3 and TEG can be incorporated between the solid support and the biotin to optimize its accessibility. nucleosyn.com

Method Description Common Solid Supports Key Advantages
Solid-Phase Synthesis Initiating oligonucleotide synthesis from a biotin-functionalized solid support. nucleosyn.comBiotin-CPG, 3'-Biotin-TEG-CPG. nucleosyn.comBlocks 3'-extension and protects against exonuclease activity.
Spacer Arms Linkers between the solid support and the biotin moiety.C3 spacer, TEG spacer. Enhances accessibility for streptavidin binding.

For applications requiring the placement of a biotin label at a specific internal position within an oligonucleotide sequence, modified nucleoside phosphoramidites are employed. idtdna.combiosyn.com A common approach involves the use of a biotin-dT phosphoramidite, where a biotin molecule is attached to the C5 position of the thymine base through a spacer arm.

This modified phosphoramidite can be incorporated at any desired location in the sequence during standard automated DNA synthesis. idtdna.combiosyn.com The presence of the biotinylated thymidine (B127349) residue allows for the site-specific labeling of the oligonucleotide without significantly disrupting the hybridization properties of the surrounding sequence.

Method Description Common Reagent Key Advantages
Modified Nucleoside Incorporation Using a phosphoramidite of a nucleoside that has been chemically modified with biotin. idtdna.combiosyn.comBiotin-dT Phosphoramidite. Allows for precise placement of the biotin label at any internal position. idtdna.combiosyn.com

In certain applications, such as those requiring high-sensitivity detection, the incorporation of multiple biotin moieties into a single oligonucleotide can significantly amplify the signal. thermofisher.com This is because each biotin can bind to a streptavidin molecule, which in turn can be conjugated to multiple reporter molecules like enzymes or fluorophores.

One common strategy is the incorporation of a "Dual Biotin" modification, typically at the 5'-end, which consists of two consecutive biotin molecules separated by a linker. genelink.comidtdna.com This dual labeling has been shown to increase the binding affinity to streptavidin, which is particularly beneficial in applications that involve elevated temperatures, as it can reduce the dissociation of the biotinylated DNA from streptavidin-coated beads. genelink.comthermofisher.combiosyn.com The Serial Analysis of Gene Expression (SAGE) assay is an example of a technique that utilizes dual biotin-labeled oligonucleotides. idtdna.combiosyn.com

For even greater signal amplification, it is possible to incorporate multiple biotin units sequentially. genelink.com This can be achieved by the repeated addition of a biotin phosphoramidite during synthesis. Research has indicated that incorporating three biotins at either end of an oligonucleotide can provide optimal signal in in situ hybridization studies. biosearchtech.com

Strategy Description Common Modification Key Advantages
Dual Biotinylation Incorporation of two biotin molecules in sequence. genelink.comidtdna.com5'-Dual Biotin. genelink.combiosyn.comIncreased binding affinity to streptavidin and enhanced signal. genelink.comidtdna.comthermofisher.com
Multiple Biotinylation Sequential addition of multiple biotin units. genelink.comMulti-Biotin. genelink.comSignificant signal amplification for high-sensitivity assays. thermofisher.com

Cleavable Biotinylation Chemistries for Reversible Labeling

While the strong and stable interaction between biotin and streptavidin is advantageous for many applications, its near-irreversibility can be a limitation when the recovery of the unmodified oligonucleotide is desired. biosyn.com Cleavable biotinylation strategies address this challenge by incorporating a linker between the biotin and the oligonucleotide that can be selectively cleaved under specific conditions, allowing for the release of the captured molecule. alfa-chemistry.com

A prominent approach for reversible biotinylation involves the use of photocleavable (PC) biotin phosphoramidites. oup.comidtdna.combiosyn.com These reagents contain a photolabile linker, often based on an o-nitrobenzyl motif, that can be cleaved upon exposure to near-UV light, typically in the range of 300-350 nm. oup.comidtdna.comgenelink.com

The PC biotin phosphoramidite is incorporated at the 5'-end of the oligonucleotide during solid-phase synthesis in a manner analogous to standard biotin phosphoramidites. oup.comglenresearch.com The resulting 5'-PC-biotinylated oligonucleotide can be captured on a streptavidin support for purification or other applications. nih.govbiosyn.com Subsequent irradiation with UV light for a short duration (typically less than 5 minutes) leads to the cleavage of the photolabile linker, releasing the oligonucleotide from the support. oup.comgenelink.com A significant advantage of this method is that the cleavage process generates a 5'-phosphate group on the released oligonucleotide, making it suitable for subsequent enzymatic reactions such as ligation. genelink.comglenresearch.combiosyn.com

This light-mediated release offers precise temporal and spatial control over the release of the oligonucleotide, a feature that is particularly valuable in applications such as the generation of "caged" oligonucleotides, whose biological activity is suppressed until they are released by light. genelink.combiosyn.com Photocleavable biotin linkers have been successfully employed in various advanced applications, including the SOMAscan™ assay for proteomics. glenresearch.com

Feature Description Cleavage Condition Key Advantages
Reagent Phosphoramidite with a biotin attached via a photolabile linker. oup.comidtdna.combiosyn.comExposure to near-UV light (300-350 nm). oup.comidtdna.comgenelink.comReversible binding and controlled release of the oligonucleotide. alfa-chemistry.comaxispharm.com
Mechanism Light-induced cleavage of the o-nitrobenzyl or similar photolabile group. google.comShort irradiation time (e.g., < 5 minutes). oup.comgenelink.comGenerates a 5'-phosphorylated oligonucleotide suitable for subsequent enzymatic reactions. genelink.comglenresearch.combiosyn.com
Applications Affinity purification, caged oligonucleotides, proteomics assays. genelink.comnih.govbiosyn.comglenresearch.comPrecise spatial and temporal control over oligonucleotide release. genelink.combiosyn.com

Fluoride-Cleavable Biotinylation Phosphoramidites and Chemical Release

A significant advancement in the reversible biotinylation of synthetic oligonucleotides is the development of fluoride-cleavable biotin phosphoramidites. nih.govnih.gov This strategy allows for the efficient labeling and subsequent release of oligonucleotides, a critical feature for applications requiring the recovery of the native, unmodified DNA or RNA sequence. The core of this methodology lies in a unique linker chemistry that is stable during oligonucleotide synthesis and deprotection but can be selectively cleaved under mild conditions. nih.govnih.gov

The linker design typically employs a diisopropylsilyl acetal functionality to connect the biotin moiety to the 5'-end of the oligonucleotide. nih.govnih.gov This linkage has demonstrated robustness throughout the automated solid-phase synthesis process and withstands common post-synthetic deprotection conditions, such as treatment with potassium carbonate in methanol or a mixture of methylamine and ammonium hydroxide. nih.govnih.gov The stability of the silyl acetal linkage under these conditions ensures the integrity of the biotinylated oligonucleotide during its preparation and purification.

The key feature of this linker is its susceptibility to cleavage by fluoride ions. Treatment with a reagent like pyridine/HF facilitates the clean and efficient breakage of the silyl acetal bond. nih.govnih.gov This chemical release mechanism liberates the oligonucleotide from the biotin tag, yielding the unmodified, native sequence with a free 5'-hydroxyl group. nih.govumich.edu This "traceless" removal is highly advantageous for downstream applications where any residual linker modification could interfere with biological processes or structural studies. The efficacy of this method has been demonstrated in the affinity purification of synthetic DNA, where biotinylated full-length sequences are captured on avidin-coated microspheres, failure sequences are washed away, and the desired high-purity, unmodified DNA is subsequently released by fluoride treatment in high yield. nih.govnih.gov

Linker TypeCleavage ReagentReleased Oligonucleotide EndKey Features
Diisopropylsilyl AcetalPyridine/HF (Fluoride ions)5'-Hydroxyl (unmodified)Stable to standard deprotection; traceless removal of biotin. nih.govnih.govumich.edu

Disulfide-Linked Cleavable Biotinylation for Reductive Release

An alternative and widely used method for reversible biotinylation involves the incorporation of a disulfide bond within the linker arm of the phosphoramidite reagent. nih.govglenresearch.com This approach allows for the cleavage of the biotin tag under mild reductive conditions, providing a different chemical handle for release compared to fluoride-labile linkers. Disulfide-linked biotinylation is a valuable tool for applications where the introduction of a free sulfhydryl group on the released molecule is desired or acceptable. glenresearch.com

The disulfide bond is stable throughout the oligonucleotide synthesis and deprotection cycles. Once the biotinylated oligonucleotide has been used for its intended purpose, such as affinity capture, the disulfide linkage can be readily cleaved. glenresearch.com This is typically achieved by treating the sample with a reducing agent. nih.gov Common reagents used for this purpose include dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). glenresearch.com The reduction of the disulfide bond results in the release of the captured biomolecule from the avidin (B1170675)/streptavidin support. vectorlabs.com

A notable characteristic of this method is that, upon cleavage, a portion of the linker containing a free sulfhydryl group remains attached to the oligonucleotide. nih.gov While this modifies the final product, which may not be suitable for all applications, it can also be an advantage for subsequent functionalization at the newly formed thiol group. The choice between a disulfide-linked or a fluoride-cleavable biotin phosphoramidite therefore depends on the specific requirements of the downstream application and whether a traceless release or the introduction of a reactive thiol is preferred. nih.govglenresearch.com

Linker TypeCleavage ReagentKey Feature
Disulfide BondDithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)Releases the oligonucleotide, leaving a reactive sulfhydryl group on the molecule. nih.govglenresearch.com

Quality Control and Analytical Monitoring of Biotinylation Reactions

Spectrophotometric Quantification of Coupling Efficiency (Trityl Assay)

The efficiency of each coupling step during automated oligonucleotide synthesis, including the addition of a biotin phosphoramidite, is critical for maximizing the yield and purity of the final product. indexcopernicus.com A primary method for monitoring this is the trityl assay, a spectrophotometric technique that quantifies the efficiency of each phosphoramidite addition in real-time. indexcopernicus.com

Phosphoramidites, including biotin phosphoramidites, are synthesized with a 4,4'-dimethoxytrityl (DMT) protecting group on the 5'-hydroxyl. This DMT group is removed at the beginning of each coupling cycle by treatment with a mild acid. When cleaved, the released DMT cation produces a characteristic bright orange color. indexcopernicus.com The intensity of this color, which can be measured by UV-Vis spectrophotometry, is directly proportional to the number of DMT molecules released. indexcopernicus.com

Analytical Techniques for Product Characterization (e.g., HPLC, Mass Spectrometry, Capillary Electrophoresis)

Following synthesis, a suite of analytical techniques is employed to confirm the identity, purity, and integrity of the biotinylated oligonucleotide.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for both the analysis and purification of synthetic oligonucleotides. nih.govthermofisher.com Anion-exchange (AEX) HPLC, which separates molecules based on charge, is particularly effective for assessing the quality of biotinylated oligonucleotides and confirming their ability to bind to avidin. nih.gov Reversed-phase (RP-HPLC) is also widely used, often with an ion-pairing reagent, to separate the full-length product from shorter failure sequences (n-1, n-2) and other impurities. advion.com HPLC analysis provides critical data on the purity of the biotinylated product. nih.govumich.edu

Capillary Electrophoresis (CE): Capillary electrophoresis, particularly capillary gel electrophoresis (CGE), offers exceptionally high-resolution separation of oligonucleotides based on size, with the ability to resolve sequences that differ by a single nucleotide. nih.govwindows.net This makes it an excellent method for determining the purity of biotinylated oligonucleotides and quantifying the percentage of the full-length product versus shorter failure sequences. bio-rad.com CE has become a widely adopted technique for quality control in therapeutic oligonucleotide analysis due to its resolving power, automation, and low sample consumption. nih.govresearchgate.net

TechniquePrinciple of SeparationInformation Provided
HPLC Charge (Anion-Exchange) or Hydrophobicity (Reversed-Phase)Purity, separation of full-length product from failure sequences. thermofisher.comnih.govadvion.com
Mass Spectrometry Mass-to-charge ratioUnambiguous confirmation of molecular weight and identity. idtdna.combachem.com
Capillary Electrophoresis Size (in a sieving matrix)High-resolution purity assessment, quantification of impurities. nih.govwindows.netbio-rad.com

Colorimetric Assays for Biotin Detection on Oligonucleotides

After confirming the physical characteristics of the oligonucleotide, it is often necessary to verify the presence and accessibility of the incorporated biotin. Simple and rapid colorimetric assays are available for this purpose.

A common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. sigmaaldrich.comabcam.com This assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin. Avidin bound to HABA has a distinct absorbance at 500 nm. When a biotinylated oligonucleotide is introduced, the biotin displaces the HABA dye due to its much higher affinity for avidin. This displacement causes a decrease in the absorbance at 500 nm, which can be measured spectrophotometrically. sigmaaldrich.com The change in absorbance is proportional to the amount of biotin present in the sample, allowing for the quantification of biotin incorporation. abcam.com This type of assay provides a convenient and effective way to confirm that the biotin moiety is present and capable of binding to avidin, which is a prerequisite for most of its downstream applications. nih.gov

Purification Strategies for Biotinylated Oligonucleotides in Academic Research

Affinity Purification Methods Exploiting Biotin-Streptavidin Interactions

Affinity purification leverages the exceptionally strong and specific non-covalent interaction between biotin (B1667282) and the protein streptavidin (or its analog, avidin). With a dissociation constant (Kd) on the order of 10⁻¹⁵ M, this bond is one of the strongest known in nature, making it an ideal tool for capturing and isolating biotin-tagged molecules. upenn.edunih.govbiosearchtech.com The general principle involves immobilizing streptavidin on a solid support, which then selectively captures biotinylated oligonucleotides from a crude synthesis mixture, allowing unbound failure sequences and other impurities to be washed away. biosearchtech.com This method is highly effective for isolating full-length products, as only these oligonucleotides will possess the 5'- or 3'-terminal biotin label.

Streptavidin can be covalently coupled to a variety of solid supports, each offering different physical properties suitable for various experimental setups. Common supports include agarose (B213101) resins, magnetic beads, and polymer-based matrices. sigmaaldrich.comresearchgate.netgbiosciences.com

Agarose Resins: Streptavidin-agarose is widely used for column chromatography. gbiosciences.com The crude oligonucleotide solution is passed through a column packed with the resin, where the biotinylated molecules bind. After a series of wash steps to remove impurities, the purified product can be eluted.

Magnetic Beads: Streptavidin-coated magnetic beads (e.g., Sera-Mag™, Streptavidin Mag Sepharose) offer significant advantages in terms of ease of use and scalability. sigmaaldrich.com The beads are simply mixed with the crude oligonucleotide solution. After an incubation period to allow for binding, the beads are collected using a magnet, and the supernatant containing impurities is discarded. This process of washing and magnetic collection can be repeated efficiently, minimizing sample loss. sigmaaldrich.com Magnetic beads are well-suited for high-throughput applications and for purifying PCR products or other biotinylated targets from complex mixtures. sigmaaldrich.com

The binding capacity of these supports is an important consideration and is often dependent on the size and nature of the biotinylated molecule. For oligonucleotides, binding can also be influenced by the length of the DNA fragment. spherotech.comresearchgate.net

Table 1: Characteristics of Common Streptavidin-Immobilized Solid Supports

Support TypeMatrixLigandTypical ApplicationKey Advantage
Streptavidin Mag SepharoseHighly cross-linked agarose with magnetiteStreptavidinEnrichment of biotinylated proteins and oligonucleotides, immunoprecipitationHigh binding capacity, low non-specific binding
Sera-Mag™ Streptavidin-Coated BeadsPolymer beads with a magnetite layerStreptavidinIsolation of biotinylated PCR products, oligos, and antibodies for immunoassaysHigh surface area, uniform size, rapid separation
Streptavidin Agarose Resin6% Cross-linked AgaroseStreptavidinAffinity chromatography of biotinylated moleculesStandard for column-based purification

A major challenge of standard biotin-streptavidin affinity purification is the harsh, denaturing conditions (e.g., low pH, high concentrations of chaotropic agents like SDS) required to break the bond, which can damage the oligonucleotide or streptavidin matrix. sigmaaldrich.comnih.gov To overcome this, several strategies for reversible binding and gentle release have been developed.

Cleavable Linkers: A spacer arm containing a cleavable bond can be introduced between the biotin moiety and the oligonucleotide. oup.com

Photocleavable (PC) Linkers: These linkers incorporate a photolabile group that can be cleaved upon exposure to near-UV light (typically 300–350 nm), releasing the oligonucleotide from the streptavidin support. oup.combiosyn.com This method has the advantage of leaving a 5'-phosphate on the released oligonucleotide, which can be useful for subsequent enzymatic reactions like ligation. oup.com

Chemically Cleavable Linkers: Linkers containing disulfide bonds can be cleaved under mild reducing conditions using reagents like dithiothreitol (DTT). umich.edu Another approach uses acid-labile linkers, though the synthesis of the required reagents can be complex. umich.edu A diisopropyl silyl acetal linkage, which is stable during synthesis but can be readily broken by fluoride ions, has also been employed for reversible biotinylation. umich.edu

Biotin Analogs: Modified versions of biotin with lower binding affinity for streptavidin allow for elution under mild, competitive conditions.

Desthiobiotin: This sulfur-lacking analog binds tightly to streptavidin but can be displaced by rinsing with a solution containing free, unmodified biotin, allowing the desthiobiotin-tagged oligonucleotide to be collected. biosyn.com

Iminobiotin: The binding of iminobiotin to streptavidin is pH-dependent. It binds strongly at pH 9.5 or higher but dissociates at pH 4.0, enabling a simple change in buffer pH to release the captured oligonucleotide. spherotech.com

Engineered Streptavidin (Strep-Tactin®): An engineered form of streptavidin, Strep-Tactin®, exhibits a high affinity for a peptide tag (Strep-tag®) but a lower affinity for biotin than wild-type streptavidin. This allows biotinylated molecules to bind reversibly and be eluted under gentle conditions by competition with an excess of free biotin. iba-lifesciences.com

Novel Elution Methods: Research has shown that room-temperature phenol can effectively disrupt the biotin-streptavidin interaction, releasing biotin-tagged DNA with yields approaching 100% while leaving the biotin tag intact and reusable. nih.gov

Chromatographic Purification Techniques for Biotinylated Oligonucleotides

Chromatographic methods separate molecules based on their differential interactions with a stationary phase and a mobile phase. They are widely used for oligonucleotide purification, offering high resolution and purity.

RP-HPLC is a powerful technique that separates oligonucleotides based on their hydrophobicity. mz-at.deox.ac.uk In a common strategy known as "Trityl-ON" purification, the final 5'-dimethoxytrityl (DMT) group, which is highly hydrophobic, is left on the full-length oligonucleotide after synthesis. acs.org Shorter failure sequences, which lack this DMT group, are much less hydrophobic.

When the crude mixture is passed through a reverse-phase column (e.g., C8 or C18), the DMT-ON product is strongly retained, while the "Trityl-OFF" failure sequences elute early. mz-at.deox.ac.uk After the failure sequences are washed away, an acidic solution is passed through the column to cleave the DMT group. Finally, the purified, detritylated oligonucleotide is eluted from the column. The presence of a biotin modification, which is also hydrophobic, can further increase the retention time of the full-length product, enhancing its separation from failure sequences. RP-HPLC can achieve purity levels greater than 90%. mz-at.de

Table 2: Typical Parameters for RP-HPLC Purification of Oligonucleotides

ParameterTypical Condition/ReagentPurpose
Column XTerra® MS C18, ACE 10 C8Provides a hydrophobic stationary phase for separation. mz-at.deox.ac.uk
Mobile Phase A 0.1 M Triethylammonium acetate (TEAA) in 5% AcetonitrileIon-pairing reagent (TEAA) interacts with the phosphate (B84403) backbone, allowing retention on the RP column. mz-at.de
Mobile Phase B 0.1 M TEAA in 30-50% AcetonitrileIncreasing concentration of the organic solvent (acetonitrile) elutes the bound oligonucleotides. mz-at.deox.ac.uk
Gradient 0-100% B over 15-20 minutesGradually increases hydrophobicity of the mobile phase to elute molecules based on their retention. mz-at.deox.ac.uk
Temperature 50-60 °CElevated temperatures can improve resolution by disrupting secondary structures. mz-at.de
Detection UV at 260 nmDetects nucleic acids. Additional wavelengths can be used for dye-labeled oligos. mz-at.de

For many routine applications in academic research, such as PCR or sequencing, cartridge-based purification provides a rapid, convenient, and cost-effective alternative to HPLC. fishersci.cageneri-biotech.com These methods, including Oligonucleotide Purification Cartridges (OPC) and Poly-Pak™ cartridges, typically operate on the principles of reverse-phase chromatography. fishersci.caglenresearch.comglenresearch.com

Like RP-HPLC, these cartridges are often used with the "Trityl-ON" strategy. fishersci.ca The crude synthesis mixture is loaded onto the cartridge, which contains a sorbent that selectively binds the hydrophobic DMT-bearing full-length oligonucleotides. fishersci.caglenresearch.com Salts and truncated failure sequences are washed away. The retained DMT group is then cleaved with a mild acid, and the purified, detritylated oligonucleotide is eluted. fishersci.caglenresearch.com Poly-Pak™ cartridges use a polymer packing that is stable over a wide pH range (1-13), allowing the direct loading of the ammonium hydroxide solution used for deprotection. glenresearch.com These methods are sufficient for removing the majority of failure sequences and desalting the product, making them suitable for oligonucleotides up to 40-50 bases in length. generi-biotech.comglenresearch.com

Anion-exchange (AE) HPLC separates oligonucleotides based on the net negative charge of their phosphodiester backbone. atdbio.comlcms.cz Longer oligonucleotides have more phosphate groups and thus a greater negative charge, causing them to bind more strongly to the positively charged stationary phase of the column. atdbio.com Elution is achieved by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interaction. ymc.co.jp

This technique is particularly useful for purifying oligonucleotides with a high guanosine (G) content. nih.gov G-rich sequences have a strong tendency to self-associate and form secondary structures, such as G-quadruplexes, which can lead to multiple peaks and poor resolution during RP-HPLC. atdbio.com AE-HPLC can be performed under denaturing conditions, such as at an elevated pH (up to 12), which destabilizes the hydrogen bonds responsible for these secondary structures. atdbio.com This results in a single, sharp peak for the full-length product. Polymer-based anion-exchange columns are often used for this purpose due to their stability at high pH. atdbio.com It has also been shown that G-rich sequences can be successfully purified by AE-HPLC under standard conditions if the base protecting groups are retained on the oligomer during chromatography. nih.gov

Electrophoretic Separation Methods (e.g., Polyacrylamide Gel Electrophoresis)

Electrophoretic techniques, particularly denaturing polyacrylamide gel electrophoresis (PAGE), represent a powerful tool for the purification of biotinylated oligonucleotides in academic research. nih.gov This method separates nucleic acids based on their size with single-base resolution, making it highly effective for isolating the full-length biotinylated product from shorter, incomplete synthesis products known as "failure sequences" or "shortmers". thermofisher.comgilson.com

The process involves running the crude oligonucleotide sample through a polyacrylamide gel matrix under denaturing conditions, typically using urea (B33335) and elevated temperatures. pnas.orgumich.edu These conditions disrupt secondary structures, ensuring that separation is strictly based on chain length. After electrophoresis, the oligonucleotide bands are visualized within the gel, commonly by UV shadowing or staining with dyes like methylene blue. umich.eduresearchgate.net The band corresponding to the full-length product is physically excised from the gel, and the purified oligonucleotide is then recovered through elution and subsequent desalting steps.

PAGE is renowned for its ability to achieve very high purity levels, often exceeding 90% for the full-length product. thermofisher.com This makes it an ideal choice for applications that are highly sensitive to the presence of truncated sequences. For instance, the purification of a 50-mer oligonucleotide labeled with a photocleavable biotin phosphoramidite (B1245037) via PAGE demonstrated a clear separation of the full-length product from shorter sequences present in the crude mixture. oup.com However, the high purity achieved with PAGE comes at the cost of yield, as the extraction process from the gel can be complex and time-consuming, often leading to significant product loss. thermofisher.com Furthermore, PAGE may be incompatible with certain modifications, although it is generally suitable for biotin. thermofisher.com

Table 1: Comparison of Common Purification Methods for Biotinylated Oligonucleotides

Feature Polyacrylamide Gel Electrophoresis (PAGE) High-Performance Liquid Chromatography (HPLC) Cartridge Purification
Principle Size-based separation in a gel matrix Separation based on hydrophobicity (Reversed-Phase) or charge (Ion-Exchange) Hydrophobicity-based separation
Resolution Single-base, excellent for all lengths High, but decreases for oligonucleotides >50 bases merckmillipore.com Lower, not ideal for long oligonucleotides merckmillipore.com
Purity >90% thermofisher.com >85% merckmillipore.com 65-80% merckmillipore.com
Yield Lower due to complex extraction thermofisher.com Higher High
Key Advantage Highest purity and resolution thermofisher.com Rapid, scalable, and high resolution for shorter oligos thermofisher.com Fast and cost-effective for basic cleanup
Key Disadvantage Time-consuming, lower yield, complex procedure thermofisher.com Resolution decreases with oligo length merckmillipore.com Lower purity, ineffective for removing failure sequences of similar length merckmillipore.com

| Best For | Applications requiring the highest purity (e.g., cloning, mutagenesis) thermofisher.com | Demanding applications (e.g., antisense, qPCR, diagnostics) thermofisher.comgilson.com | General applications not sensitive to failure sequences (e.g., routine PCR) gilson.com |

Challenges in the Purification of Modified Oligonucleotides

The purification of synthetic oligonucleotides, especially those modified with moieties like biotin, presents a unique set of challenges that must be addressed to ensure the quality and functionality of the final product for research applications. gilson.comchromatographyonline.com These challenges stem from the nature of solid-phase synthesis, the chemical properties of the modification, and the interactions of the final product.

A primary challenge is the inherent heterogeneity of the crude synthesis product. Solid-phase synthesis proceeds in cycles, and at each step, a small fraction of chains may not undergo the coupling reaction, resulting in a mixture containing the desired full-length oligonucleotide alongside a distribution of shorter "failure sequences". gilson.com Because these impurities are often highly similar in chemical properties to the target molecule, their separation can be difficult. sartorius.com

For biotinylated oligonucleotides, several specific challenges arise:

Removal of Excess Free Biotin: A critical step is the effective removal of any unbound biotin phosphoramidite or cleaved biotin molecules from the final product. thermofisher.com Free biotin will compete with the biotinylated oligonucleotide for binding sites on streptavidin-coated surfaces (e.g., beads, plates), which are commonly used in downstream applications. spherotech.com This competition can severely reduce the binding capacity and efficiency of the intended assay. thermofisher.comspherotech.com Therefore, purification methods must be capable of efficiently separating the small biotin molecule from the much larger oligonucleotide.

Separation from Unmodified Oligonucleotides: The crude product may contain full-length oligonucleotides that failed to incorporate the biotin modification. Separating these "unmodified failures" from the desired biotinylated product can be challenging, as they have the exact same length and charge. Methods like reversed-phase HPLC, which separates based on hydrophobicity, are often effective here, as the biotin moiety adds significant hydrophobicity to the oligonucleotide. thermofisher.com

The Strength of the Biotin-Streptavidin Interaction: The interaction between biotin and streptavidin is one of the strongest non-covalent bonds known in biology, with a dissociation constant (Kd) of approximately 10⁻¹⁵ M. upenn.edunih.gov While this strong affinity is highly advantageous for capture and immobilization applications, it poses a significant challenge for elution. nih.gov Releasing the captured biotinylated oligonucleotide often requires harsh, denaturing conditions (e.g., high temperatures, extreme pH) that can damage the oligonucleotide or are incompatible with subsequent biological experiments. promegaconnections.comnih.gov While cleavable linkers within the biotin phosphoramidite can mitigate this issue, they add complexity and cost to the synthesis. thermofisher.com

Table 2: Summary of Purification Challenges and Mitigation Strategies

Challenge Description Potential Mitigation Strategies
Failure Sequences (Shortmers) Truncated oligonucleotides resulting from incomplete synthesis cycles. gilson.com High-resolution techniques like PAGE or HPLC. thermofisher.com
Excess Free Biotin Unreacted biotin phosphoramidite or cleaved biotin that competes for streptavidin binding sites. spherotech.com Size-exclusion chromatography (desalting), HPLC, or PAGE. gilson.comthermofisher.com
Unmodified Full-Length Oligos Full-length sequences that failed to couple with the biotin phosphoramidite. Reversed-Phase HPLC, which separates based on the increased hydrophobicity conferred by biotin. thermofisher.com
Strong Biotin-Streptavidin Binding Nearly irreversible binding makes elution of the captured oligonucleotide difficult without denaturation. upenn.edupromegaconnections.com Use of biotin phosphoramidites with cleavable linkers (e.g., photocleavable, chemically cleavable); use of monomeric avidin (B1170675) resins for milder elution. oup.comthermofisher.compromegaconnections.com
Steric Hindrance Secondary structure of the oligonucleotide may mask the biotin tag, or the complex may be too bulky for efficient binding. researchgate.net Use of a long spacer arm in the biotin phosphoramidite; optimizing binding conditions (e.g., temperature, denaturants) to linearize the oligo. researchgate.net

| Cross-Contamination | Presence of small amounts of other oligonucleotide sequences, a concern in high-throughput synthesis. merckmillipore.com | Requires stringent manufacturing processes and dedicated analytical methods for detection, as traditional purification is often ineffective. merckmillipore.com |

Research Applications of Biotin Phosphoramidite Modified Oligonucleotides

Applications in Genomic Research and Molecular Diagnostics

The versatility of biotinylated oligonucleotides has made them a cornerstone of modern genomic research and the development of novel molecular diagnostic assays. biosearchtech.com Their ability to serve as probes and primers with a reliable "handle" for capture and detection has driven significant advancements in these fields.

Biotin (B1667282) phosphoramidite (B1245037) is frequently used to synthesize primers for the Polymerase Chain Reaction (PCR), a technique central to DNA amplification. oup.combiosyn.com By incorporating a biotin label at the 5' end of a primer, the resulting PCR amplicons are end-labeled with biotin. biosearchtech.comidtdna.com This labeling does not typically interfere with the amplification process, allowing for the use of standard PCR conditions. idtdna.com

The biotinylated amplicons can then be utilized in a variety of downstream applications. For instance, they can be captured on streptavidin-coated solid supports, such as magnetic beads or microplates, for purification or detection. biosyn.comoup.comglenresearch.com This affinity capture is a crucial step in many diagnostic assays, allowing for the separation of amplified target sequences from other components of the reaction mixture. biosyn.comresearchgate.net

Biotinylated probes, which are complementary to a specific target sequence, are also widely used. nih.govnih.gov These probes can be used to detect specific DNA or RNA sequences in a sample through hybridization. nih.gov The position of the biotin label within the oligonucleotide can influence the sensitivity of detection, with labels at or near the ends of the hybridizing sequence often being more effective than internal labels. nih.govnih.gov The strong and specific interaction between biotin and streptavidin allows for the development of sensitive non-radioactive detection methods. oup.com

Table 1: Applications of Biotinylated PCR Primers and Probes

ApplicationDescriptionKey Advantage
Solid-Phase Capture Immobilization of PCR products on streptavidin-coated surfaces for purification or subsequent analysis. oup.comglenresearch.comEfficient separation and purification of target amplicons. biosyn.com
Hybridization Assays Use as probes to detect specific nucleic acid sequences in various formats, including Southern and Northern blotting. biosearchtech.comHigh specificity and sensitivity in target detection. nih.govnih.gov
Sequencing Generation of single-stranded DNA templates for sequencing applications. researchgate.netSimplifies the preparation of templates for sequencing.
Quantitative PCR (qPCR) Can be incorporated into probe-based qPCR assays for the detection and quantification of specific DNA targets.Enables highly sensitive and specific quantification.

Hybridization-based detection systems rely on the specific binding of a labeled probe to its complementary target sequence. Biotinylated oligonucleotides are one of the most popular non-radioactive labels for these systems. biosearchtech.com In techniques like Southern and Northern blotting, a biotinylated probe is used to identify specific DNA or RNA sequences, respectively, that have been separated by gel electrophoresis and transferred to a membrane. biosearchtech.com The detection is typically achieved by incubating the membrane with a streptavidin-enzyme conjugate, which binds to the biotinylated probe. A substrate is then added that reacts with the enzyme to produce a detectable signal, such as color or light. nih.govnih.gov

Microarrays are another powerful hybridization-based technology that extensively utilizes biotinylated oligonucleotides. In a common microarray setup, probes with biotin tags are immobilized on a solid surface coated with streptavidin. biosearchtech.com These immobilized probes can then capture complementary DNA or RNA from a sample, allowing for the simultaneous analysis of thousands of different sequences. ebi.ac.uk This technology is pivotal in gene expression profiling and genotyping. wikipedia.org

In-solution hybridization methods also employ biotinylated probes to capture specific genomic regions of interest from a complex DNA sample. neb.com The biotinylated probe-target hybrids are then captured using streptavidin-coated magnetic beads, allowing for the enrichment of the target sequences for downstream analysis, such as next-generation sequencing. neb.com

Biotin phosphoramidite plays a crucial role in various workflows for Next-Generation Sequencing (NGS), a technology that allows for the rapid sequencing of millions of DNA fragments in parallel. nih.govtaylorfrancis.com One of the key applications is in target enrichment, where specific regions of the genome are captured for sequencing. neb.comgenome.gov This is often achieved through hybrid capture, where biotinylated RNA or DNA probes are used to hybridize to the genomic regions of interest. neb.com The resulting biotinylated hybrids are then isolated using streptavidin-coated magnetic beads, effectively enriching the sample for the desired DNA sequences before sequencing. genome.gov

Biotinylated primers are also used in a method called biotinylated amplicon sequencing (BAmSeq). This technique allows for the creation of PCR amplicon-based NGS libraries while preserving the original source DNA for further analysis. nih.gov The biotinylated amplicons are separated using streptavidin magnetic beads, and the original template DNA can be recovered. nih.gov This is particularly valuable when working with limited or precious samples. nih.gov

Furthermore, biotinylated adapters can be ligated to the ends of DNA fragments during library preparation. These adapters are essential for the immobilization of the DNA fragments onto the solid surface of the sequencing flow cell, a critical step in many NGS platforms. nih.gov

The revolutionary CRISPR-Cas gene-editing technology has also benefited from the use of biotinylated oligonucleotides. scienceopen.commdpi.comresearchgate.net In some CRISPR-based diagnostic assays, biotinylated probes are used for the detection of the target nucleic acid sequence. mdpi.comcase.edu

A more advanced application involves the use of biotinylated oligonucleotides to enhance the precision of gene editing. Researchers have developed a strategy where a biotinylated single-stranded donor DNA template is complexed with the CRISPR-Cas9 ribonucleoprotein (RNP) via an RNA aptamer that binds to streptavidin. glenresearch.comnih.gov This pre-assembly of the editing machinery with the donor template has been shown to increase the efficiency of precise homology-directed repair (HDR) while reducing the rate of imprecise insertions and deletions. glenresearch.comnih.gov This approach offers a promising way to improve the safety and efficacy of gene-editing therapies. nih.gov

Functional Genomics and Gene Regulation Studies

Functional genomics aims to understand the function of genes and their regulation. Biotinylated oligonucleotides serve as powerful tools in this field, enabling researchers to investigate various aspects of gene expression and regulation. ebi.ac.ukwikipedia.org

Epigenetic modifications are chemical changes to DNA and its associated proteins that can alter gene expression without changing the underlying DNA sequence. The study of these modifications is a key area of functional genomics. Biotin itself plays a role in epigenetic regulation through the biotinylation of histones, the proteins around which DNA is wound. nih.govnih.gov Biotinylation of specific lysine residues on histones can influence chromatin structure and gene silencing. nih.gov

While biotin phosphoramidite is not directly used to study histone biotinylation, chemically modified oligonucleotides, which can be synthesized to include biotin, are used to investigate the mechanisms of transcriptional gene silencing (TGS). nih.gov Synthetic oligonucleotides with various backbone modifications can be designed to target specific gene promoters and induce TGS. nih.gov Although the direct role of a biotin tag in this specific process is for purification or detection rather than inducing the epigenetic change itself, the ability to synthesize these modified and labeled oligonucleotides is crucial for such studies.

Biotinylated probes are also used in techniques like Chromatin Immunoprecipitation (ChIP) followed by sequencing (ChIP-Seq), a method used to identify the binding sites of DNA-associated proteins. ebi.ac.uk While the primary antibody is not biotinylated, biotinylated oligonucleotides can be used in the subsequent library preparation steps for NGS, as described in section 5.1.3.

Probing Conformational Changes in Ion Channels and Other Biomolecules

The covalent attachment of biotin to oligonucleotides via a phosphoramidite linker has proven to be a valuable tool for investigating the dynamic conformational changes in biomolecules such as ion channels and proteins. This approach leverages the high-affinity interaction between biotin and avidin (B1170675) or streptavidin to facilitate the study of molecular movements and structural rearrangements.

One of the primary applications in this area is the use of biotinylated oligonucleotides to probe the accessibility of specific sites on a protein. By strategically placing a biotin modification on an oligonucleotide that is designed to bind to a particular region of a biomolecule, researchers can assess whether that site is exposed or buried within the protein's three-dimensional structure. Changes in the accessibility of this biotin tag to its binding partners (avidin or streptavidin) can then be correlated with conformational shifts in the biomolecule.

Furthermore, two-dimensional nuclear magnetic resonance (NMR) and molecular dynamics studies have been conducted on DNA oligonucleotides with a biotin group attached to the 5' end. nih.gov These investigations aimed to determine if the biotin group remains accessible for binding to avidin. nih.gov The results indicated that the biotin and its linker exhibit considerable motion and are not closely associated with the DNA hairpin structure, suggesting they are available for binding. nih.gov This accessibility is crucial for applications like affinity chromatography purification of synthetic DNA. nih.gov

The ability to functionalize proteins with DNA through these covalent linkages is also instrumental in single-molecule force spectroscopy techniques, such as optical and magnetic tweezers and atomic force microscopy. These methods allow for the real-time observation of conformational dynamics, providing insights into the kinetic analysis of biomolecular interactions.

Biosensor Development and Microarray Fabrication

The unique properties of biotin phosphoramidite-modified oligonucleotides have made them indispensable in the fields of biosensor development and microarray fabrication. The high specificity and strength of the biotin-streptavidin interaction form the basis for robust and reliable methods of attaching nucleic acid probes to solid surfaces.

Strategies for Immobilization on Solid Surfaces and Substrates

A cornerstone of biosensor and microarray technology is the stable and specific immobilization of probe molecules onto a solid support. Biotinylated oligonucleotides, in conjunction with streptavidin-coated surfaces, provide a versatile and widely adopted platform for this purpose.

One common strategy involves the initial coating of a solid surface, such as silicon or glass, with streptavidin. nih.govnih.gov Subsequently, biotinylated oligonucleotides are introduced and bind to the streptavidin layer through the high-affinity biotin-streptavidin interaction. nih.govnih.gov This method allows for the controlled and oriented attachment of DNA probes. nih.gov The tetrameric nature of streptavidin, with its four biotin-binding sites, further enhances the stability and density of the immobilized oligonucleotides. nih.gov

Various techniques have been developed to pattern streptavidin on surfaces with high spatial resolution. Photolithography, for example, can be used to create micropatterned streptavidin surfaces. nih.govresearchgate.net This involves using a photoactivatable biotin analog that covalently attaches to a silylated surface upon exposure to UV light. nih.govresearchgate.net Streptavidin then selectively binds to these biotin-patterned areas, enabling the precise placement of biotinylated oligonucleotides in specific locations, such as within microwells. nih.govresearchgate.net

Alternative immobilization chemistries have also been explored. For instance, a single-step method for covalent immobilization involves activating a polystyrene surface with a photolinker, 1-fluoro-2-nitro-4-azidobenzene (FNAB). rsc.org An amine-modified oligonucleotide probe can then be covalently attached to this activated surface. rsc.org A biotinylated complementary target oligonucleotide can then be hybridized to the immobilized probe and detected using a streptavidin-peroxidase conjugate. rsc.org

The choice of immobilization strategy can be tailored to the specific application. For example, in the fabrication of electrochemical DNA biosensors, the strong interaction between thiolated DNA and gold surfaces is often utilized to create self-assembled monolayers of probes. nih.gov

The following table summarizes key strategies for immobilizing biotinylated oligonucleotides:

Immobilization StrategySurface/SubstrateKey Features
Streptavidin-Biotin Interaction Silicon, Glass, PolystyreneHigh affinity and specificity, stable attachment, allows for patterned immobilization. nih.govnih.govresearchgate.net
Photolithographic Patterning Silylated SiliconEnables precise spatial control over oligonucleotide placement in microarrays. nih.govresearchgate.net
Covalent Attachment via Photolinker PolystyreneSingle-step covalent immobilization of amine-modified probes for subsequent hybridization with biotinylated targets. rsc.org
Thiol-Gold Chemisorption Gold ElectrodesUsed in electrochemical biosensors, forms self-assembled monolayers of thiolated DNA probes. nih.gov

Enhancement of Signal Amplification in Diagnostic Assays

In many diagnostic assays, the target molecule is present at very low concentrations, necessitating signal amplification strategies to enable sensitive detection. Biotin phosphoramidite-modified oligonucleotides play a crucial role in various signal amplification techniques, primarily through the versatile biotin-streptavidin system. thermofisher.com

Streptavidin-based amplification is widely used in fluorescence imaging to detect biotinylated biomolecules, including DNA probes in in situ hybridization (ISH). thermofisher.com Because each streptavidin molecule can bind up to four biotinylated entities, it can act as a bridge to recruit multiple signaling molecules, such as fluorophores or enzymes, to the site of the target. thermofisher.com This leads to a significant increase in the signal intensity, allowing for the detection of low-abundance targets. thermofisher.com

One powerful amplification method is catalyzed reporter deposition (CARD), also known as tyramide signal amplification (TSA). In this technique, a horseradish peroxidase (HRP)-conjugated streptavidin binds to a biotinylated probe. The HRP then catalyzes the deposition of multiple biotinylated tyramine molecules in the immediate vicinity. nih.gov This localized deposition of a high density of biotin molecules creates a platform for the subsequent binding of a large number of streptavidin-enzyme or streptavidin-fluorophore conjugates, resulting in a dramatic amplification of the signal. nih.gov This method has been shown to significantly increase the detection limit for both bright-field and fluorescence ISH. nih.gov

Another approach involves the use of affinity-switchable biotin (ASB) probes. acs.org These probes are designed to have a low binding affinity for streptavidin in their initial state. acs.org In the presence of a specific target analyte, the ASB probe is activated, converting to a high-affinity biotin that can then bind to an enzyme-tagged streptavidin, initiating a signal amplification cascade. acs.org

The following table outlines different signal amplification strategies utilizing biotinylated oligonucleotides:

Amplification StrategyPrincipleOutcome
Streptavidin-Fluorophore/Enzyme Conjugates Streptavidin's multiple biotin binding sites are used to recruit several signaling molecules to a single biotinylated probe. thermofisher.comModerate signal amplification for medium to low-abundance targets. thermofisher.com
Catalyzed Reporter Deposition (CARD)/Tyramide Signal Amplification (TSA) An enzyme (HRP) linked to streptavidin deposits numerous biotinylated tyramine molecules near the target, which then bind more streptavidin-reporter conjugates. nih.govHigh-level signal amplification, significantly increasing detection sensitivity. nih.gov
Affinity-Switchable Biotin (ASB) Probes A target analyte triggers a conformational change in the probe, increasing its affinity for streptavidin and initiating a signal cascade. acs.orgControlled and target-dependent signal amplification. acs.org

Advancements in DNA Nanotechnology and Nanodevice Construction

The programmability of DNA, governed by the specificity of Watson-Crick base pairing, has established it as a premier building material for the construction of nanoscale structures and devices. Biotin phosphoramidite plays a critical role in this field by enabling the precise spatial arrangement and assembly of functional groups and the integration of these components into complex DNA architectures.

Programmable Spatial Arrangement and Assembly of Functional Groups

DNA nanotechnology allows for the creation of scaffolds with nanometer-scale precision, and biotin phosphoramidite provides a means to attach other molecules, such as proteins or nanoparticles, to specific locations on these scaffolds. nih.govmdpi.com The highly specific and robust interaction between biotin and streptavidin is frequently employed to conjugate these functional moieties to biotin-modified DNA strands. mdpi.com

This capability for directional coupling and precise spatial arrangement is fundamental to constructing complex functional nanodevices. mdpi.com For example, DNA tiles and DNA origami sheets serve as excellent platforms for immobilizing proteins with precise control over their positioning. nih.gov This is particularly important for studying biomolecular interactions and for applications like macromolecular crystallization, where periodic arrays of proteins are required. nih.gov

The process often involves designing DNA origami structures with specific staple strands that are extended with a biotinylated sequence. researchgate.net These biotinylated strands then act as anchor points for streptavidin, which can in turn be used to connect different origami structures or to attach other biotinylated molecules. researchgate.net This method allows for the fabrication of both linear and multidimensional assemblies of proteins while maintaining their structural integrity and functionality. nih.gov

Integration into Complex Two-Dimensional and Three-Dimensional DNA Architectures

Biotin phosphoramidite is instrumental in the construction of larger and more complex two-dimensional (2D) and three-dimensional (3D) DNA architectures. The biotin-streptavidin linkage can be used as a molecular "glue" to connect individual DNA nanostructures, such as DNA tiles or origami, into larger arrays and lattices. researchgate.net

For instance, 3D origami cross-like structures have been designed with biotinylated DNA strands at specific attachment sites. researchgate.net After the individual origami structures are folded, they can be mixed with streptavidin to form origami-streptavidin complexes. These complexes can then be linked together by mixing them with other biotinylated origami structures, resulting in the formation of larger, interconnected architectures. researchgate.net

This approach has been used to create a variety of DNA-based materials and devices. For example, a programmable DNA nanoscale assembly line has been constructed on a DNA origami tile. nih.gov In this system, biotin-modified anchor strands are used in the purification and manipulation of the "walker" component of the assembly line. nih.gov

Furthermore, the immobilization of biotinylated DNA onto 2D streptavidin crystals has been investigated as a method for studying transient nucleoprotein complexes using cryo-electron microscopy. nih.gov By end-labeling DNA with biotin, it can be attached to a 2D streptavidin crystal, providing a stable platform for visualizing its interaction with proteins like RNA polymerase. nih.gov

Studies of Protein-Nucleic Acid Interactions

The profound affinity between biotin and streptavidin (or avidin), characterized by a dissociation constant (Kd) of approximately 10⁻¹⁵ M, forms the basis of numerous applications in molecular biology. glenresearch.com This exceptionally strong non-covalent interaction is harnessed to study the intricate relationships between proteins and nucleic acids. By incorporating a biotin moiety into an oligonucleotide during synthesis using a biotin phosphoramidite, researchers can create a powerful tool for investigating these interactions.

Biotinylated oligonucleotides serve as versatile probes for capturing and analyzing specific DNA or RNA binding proteins. glenresearch.com The biotin label allows for the immobilization, detection, and purification of nucleic acid-protein complexes. This approach is central to various techniques aimed at identifying protein partners for specific DNA or RNA sequences and elucidating the dynamics of their interactions. The automated, on-column incorporation of biotin via phosphoramidite chemistry offers advantages over post-synthetic conjugation methods, providing a streamlined process for generating these essential molecular tools. glenresearch.com

Affinity Capture and Pull-Down Assays for Biomolecule Isolation

Affinity capture and pull-down assays are powerful techniques that leverage the high affinity of biotin for streptavidin to isolate and identify proteins that bind to specific nucleic acid sequences. researchgate.net In these assays, a biotinylated DNA or RNA oligonucleotide (the "bait") is incubated with a cell lysate or a purified protein mixture. If a protein binds to the biotinylated sequence, the resulting nucleic acid-protein complex can be "pulled down" from the solution using streptavidin-coated beads (e.g., agarose (B213101) or magnetic beads). researchgate.net

After capturing the complex, unbound proteins and other cellular components are washed away. The bound proteins are then eluted from the beads and can be identified using methods such as Western blotting or mass spectrometry. researchgate.net This methodology has been instrumental in discovering novel protein-RNA and protein-DNA interactions. For instance, a technique known as RNA-antisense purification coupled with mass spectrometry (RAP-MS) uses 5'-biotinylated RNA probes to capture and identify protein partners of long noncoding RNAs (lncRNAs) after UV cross-linking. glenresearch.com

The efficiency of these assays can be influenced by several factors, including the type of streptavidin-coated resin used and the buffer conditions. researchgate.netmdpi.com The design of the biotin phosphoramidite itself can also be optimized for specific applications, such as incorporating photocleavable linkers that allow for the release of the captured complexes under mild conditions (e.g., UV irradiation). oup.comnih.gov

Table 1: Key Components and Steps in a Biotin-Based Pull-Down Assay

StepDescriptionPurpose
1. Probe Preparation Synthesis of an oligonucleotide with a biotin label using biotin phosphoramidite.To create a "bait" molecule with a high-affinity tag.
2. Incubation The biotinylated oligonucleotide is mixed with a cell lysate or protein solution.To allow the formation of nucleic acid-protein complexes.
3. Capture Streptavidin-coated beads are added to the mixture.To immobilize the biotinylated probe and any bound proteins.
4. Washing The beads are washed multiple times with a suitable buffer.To remove non-specifically bound proteins and other contaminants.
5. Elution The bound proteins are released from the beads.To isolate the specific binding partners for analysis.
6. Analysis The eluted proteins are identified using techniques like Western Blot or Mass Spectrometry.To determine the identity of the proteins that interact with the specific nucleic acid sequence.

Application in Ligase-Mediated Gene Detection

Biotin phosphoramidite-modified oligonucleotides also play a crucial role in sensitive gene detection methods, including those that rely on ligase enzymes. The oligonucleotide ligation assay (OLA) is a method for detecting specific nucleic acid sequences. Many applications that utilize synthetic oligonucleotides, such as OLA, require a 5'-phosphate group for the enzymatic reaction to proceed. oup.com

Specialized phosphoramidites, such as photocleavable biotin phosphoramidites, have been developed to address this need. oup.comnih.gov These reagents introduce a biotin label at the 5'-terminus, which can be used for affinity purification of the full-length oligonucleotide. nih.gov Following purification, the biotin moiety can be cleaved by UV light, which simultaneously generates the required 5'-phosphate group, making the oligonucleotide ready for enzymatic ligation. oup.comnih.gov

Furthermore, biotinylated primers are extensively used in amplification-based detection systems. glenresearch.com For example, in some isothermal amplification reactions, a 5'-biotinylated reverse primer is used. The resulting biotin-tagged amplification product can then be easily captured and detected, often in a lateral flow format where streptavidin is used on the test line to capture the biotinylated product. glenresearch.com This strategy combines the specificity of nucleic acid amplification with the robust biotin-streptavidin detection system to create sensitive and user-friendly diagnostic tools. glenresearch.com

Table 2: Comparison of Biotin Application in Different Assays

Assay TypeRole of Biotinylated OligonucleotideKey Advantage
Pull-Down Assay Acts as a "bait" to capture specific binding proteins.Enables isolation and identification of unknown protein-nucleic acid interactions.
Oligonucleotide Ligation Assay Serves as a substrate for ligation after purification and photocleavage to generate a 5'-phosphate.Facilitates the purification of oligonucleotides and prepares them for enzymatic reactions.
Isothermal Amplification Functions as a primer to generate tagged amplicons.Allows for simple capture and detection of amplified genetic material.

Q & A

Q. What are the standard protocols for incorporating biotin at the 5'-end of oligonucleotides using ABI synthesizers?

Biotin phosphoramidite is introduced during solid-phase DNA synthesis using standard β-cyanoethyl phosphoramidite chemistry. Key steps include:

  • Coupling : Use 0.2 M biotin phosphoramidite in acetonitrile with tetrazole as an activator. Coupling efficiency is typically >95% under optimized conditions .
  • Deprotection : After synthesis, cleave the oligonucleotide from the CPG support and remove protecting groups using concentrated ammonium hydroxide (55°C, 6–8 hours) .
  • Spacer design : A 15-atom tetraethylene glycol (TEG) spacer is often incorporated to minimize steric hindrance between biotin and streptavidin .

Q. How is successful biotin incorporation confirmed during oligonucleotide synthesis?

  • DMT monitoring : Track dimethoxytrityl (DMT) release at 498 nm during synthesis to quantify coupling efficiency .
  • Post-synthesis validation : Use streptavidin gel-shift assays or affinity chromatography with streptavidin-coated beads to confirm biotin functionality .

Q. What are the critical considerations for ensuring biotin accessibility in downstream applications?

  • Spacer length : A 15-atom TEG spacer (e.g., in BiotinTEG phosphoramidite) ensures optimal separation between biotin and the oligonucleotide backbone, preventing steric interference with streptavidin binding .
  • Positioning : Biotin is typically placed at the 5'-end to avoid interference with polymerase activity in PCR or sequencing applications .

Advanced Research Questions

Q. How can multi-biotinylated oligonucleotides be synthesized to enhance binding avidity?

  • Branched linkers : Use phosphoramidites like MuOH (1,2,6-trihydroxyhexane-based), which introduce multiple hydroxyl groups for sequential biotin coupling. For example, coupling MuOH-phosphoramidite (0.15 M in acetonitrile) followed by biotin phosphoramidite (0.2 M) achieves up to four biotin moieties per synthesis cycle .
  • Extended coupling times : Increase wait times to 600 seconds for MuOH and biotin coupling steps to improve yields .

Q. What strategies improve the purification of biotinylated oligonucleotides with low yield or impurities?

  • Streptavidin affinity capture : Incubate crude oligonucleotides with streptavidin-coated magnetic beads, wash to remove failure sequences, and elute using competitive binding with free biotin or photolytic cleavage (for photocleavable (PC) biotin) .
  • Desthiobiotin alternative : Use desthiobiotinTEG phosphoramidite, which binds streptavidin with lower affinity (Kd ~10⁻¹¹ M vs. 10⁻¹⁵ M for biotin), enabling gentler elution with biotin-containing buffers .

Q. How can coupling efficiency of biotin phosphoramidite be optimized in challenging synthesis runs?

  • Reagent freshness : Use freshly prepared tetrazole activator (45 mM) and ensure phosphoramidite solutions are anhydrous .
  • Coupling time extension : Increase coupling time to 600 seconds for low-yield monomers (e.g., multi-biotin systems) .
  • Low-concentration coupling : For functionalized nanoparticles, reduce biotin phosphoramidite concentration to 10 mM to control labeling density .

Q. What methodologies enable reversible biotinylation for applications requiring transient affinity capture?

  • Photocleavable (PC) biotin : Incorporate PC biotin phosphoramidite during synthesis. Post-capture, irradiate with UV light (300–350 nm) to cleave the biotin-streptavidin bond, releasing the oligonucleotide without residual phosphate groups .
  • Fluoride-cleavable linkers : Use silyl ether-based biotin phosphoramidites, which release oligonucleotides via HF/pyridine treatment after affinity purification .

Q. How does desthiobiotinTEG phosphoramidite compare to standard biotin for dynamic binding assays?

  • Reversible binding : Desthiobiotin’s lower streptavidin affinity (Kd ~10⁻¹¹ M) allows elution under mild conditions (e.g., 2 mM biotin in PBS), preserving biomolecule integrity .
  • Synthesis compatibility : DesthiobiotinTEG phosphoramidite is compatible with ABI-style synthesizers and standard deprotection protocols .

Q. What are the pitfalls in quantifying biotin incorporation using spectrophotometry, and how are they addressed?

  • DMT quantification errors : Inaccurate UV readings may arise from residual DMT in solution. Ensure thorough washing after each coupling step .
  • Alternative validation : Use MALDI-TOF mass spectrometry to verify molecular weight shifts (+941 Da for biotin-TEG) .

Methodological Tables

Q. Table 1: Comparison of Biotin Phosphoramidite Types

PropertyStandard Biotin-TEGDesthiobiotin-TEGPC Biotin
Streptavidin Kd10⁻¹⁵ M10⁻¹¹ M10⁻¹⁵ M
Elution MethodDenaturationCompetitive biotinUV cleavage (350 nm)
Spacer Length15 atoms15 atoms15 atoms
Key ApplicationStable captureReversible assaysPhotolytic release
Reference

Q. Table 2: Optimization Parameters for Multi-Biotinylation

ParameterRecommendationOutcomeReference
MuOH coupling time600 sec93% efficiency
Biotin concentration0.2 M in MeCN95% yield
Number of cycles2–44–8 biotins/oligo

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.